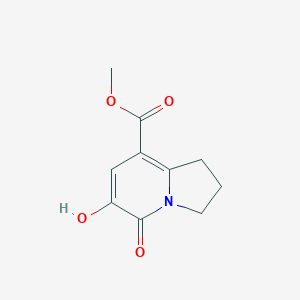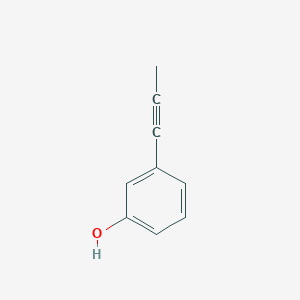
3-Prop-1-ynylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Prop-1-ynylphenol is a chemical compound that belongs to the family of alkynylphenols. It is also known as propargylphenol or 3-(1-propynyl)phenol. This chemical compound has gained a lot of attention due to its potential applications in scientific research.
Scientific Research Applications
3-Prop-1-ynylphenol has been found to have several potential applications in scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. This chemical compound has also been found to have potential applications in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-Prop-1-ynylphenol is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to scavenge free radicals and prevent oxidative damage to cells. These mechanisms of action are believed to be responsible for the observed anti-inflammatory and antioxidant effects of 3-Prop-1-ynylphenol.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-Prop-1-ynylphenol. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 3-Prop-1-ynylphenol has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Prop-1-ynylphenol in lab experiments is its potential to exhibit anti-inflammatory and antioxidant effects. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress in various diseases. However, one of the limitations of using 3-Prop-1-ynylphenol is its potential toxicity. It has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-Prop-1-ynylphenol. One of the areas of interest is the development of new drugs based on the structure of 3-Prop-1-ynylphenol. Another area of interest is the investigation of its potential applications in the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action of 3-Prop-1-ynylphenol and its potential toxicity.
Synthesis Methods
The synthesis of 3-Prop-1-ynylphenol can be achieved by the reaction of 3-bromophenol with propargyl alcohol in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-Prop-1-ynylphenol along with the byproduct potassium bromide. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
properties
CAS RN |
170651-14-6 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-prop-1-ynylphenol |
InChI |
InChI=1S/C9H8O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,1H3 |
InChI Key |
GNJQQUZKWGDHCB-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=CC=C1)O |
Canonical SMILES |
CC#CC1=CC(=CC=C1)O |
synonyms |
Phenol, 3-(1-propynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



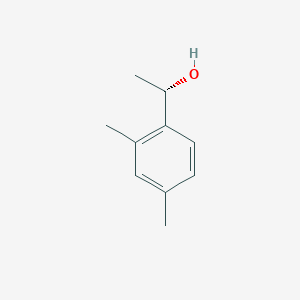
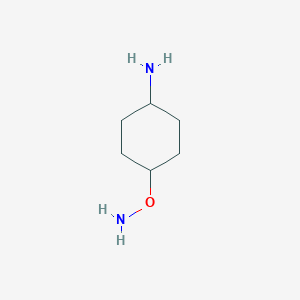
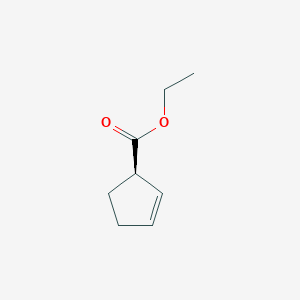
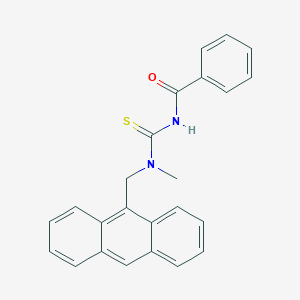
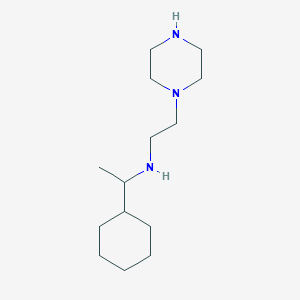
![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)
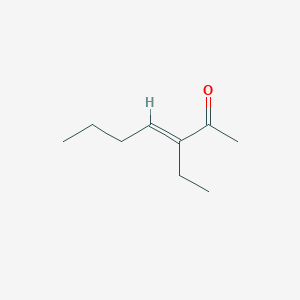
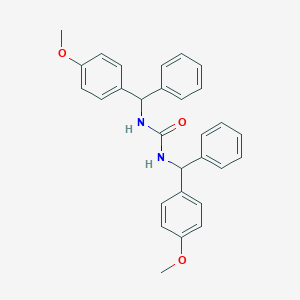
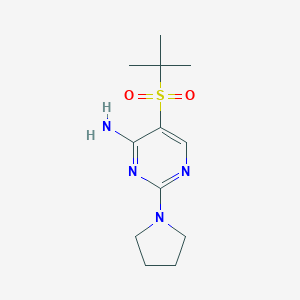
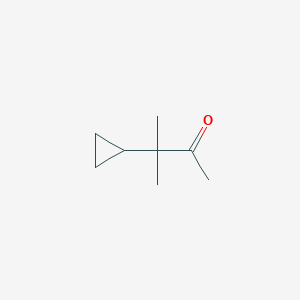
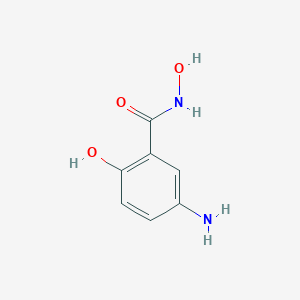
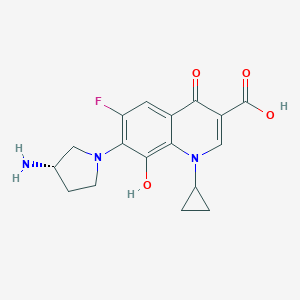
![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)
